molecular formula C12H13BrO B1277748 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one CAS No. 5896-66-2

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

Cat. No. B1277748
CAS RN: 5896-66-2
M. Wt: 253.13 g/mol
InChI Key: WZNSNVNABYKOAU-UHFFFAOYSA-N
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Patent
US08907098B2

Procedure details

25 g (143 mmol) of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone were dissolved in 750 ml of THF, 64.7 g (172 mmol) of phenyltrimethylammonium tribromide were added, and the mixture was stirred at room temperature for 15 h. The resultant precipitate was filtered, and the filtrate was evaporated to dryness. The residue was taken up in ethyl acetate, washed with 2× sat. sodium hydrogencarbonate solution and 1× sat. sodium chloride solution, the organic phase was dried over sodium sulfate and evaporated to dryness.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
64.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[C:11](=[O:13])[CH3:12].[Br-:14].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1>C1COCC1>[Br:14][CH2:12][C:11]([C:2]1[CH:3]=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:1]=1)=[O:13] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1=C(C=CC=2CCCCC12)C(C)=O
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
64.7 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
WASH
Type
WASH
Details
washed with 2× sat. sodium hydrogencarbonate solution and 1× sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
BrCC(=O)C1=CC=2CCCCC2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.